(1-Chloroisoquinolin-8-yl)boronic acid
Overview
Description
“(1-Chloroisoquinolin-8-yl)boronic acid” is a boronic acid derivative . It has a molecular formula of C9H7BClNO2 and a molecular weight of 207.42 .
Molecular Structure Analysis
The InChI code for “(1-Chloroisoquinolin-8-yl)boronic acid” is 1S/C9H7BClNO2/c11-9-8-2-1-7 (10 (13)14)5-6 (8)3-4-12-9/h1-5,13-14H .
Chemical Reactions Analysis
Boronic acids, including “(1-Chloroisoquinolin-8-yl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This reaction is used to form carbon-carbon bonds and is known for its mild and functional group tolerant reaction conditions .
Physical And Chemical Properties Analysis
“(1-Chloroisoquinolin-8-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Sensing Applications
Boronic acids, including (1-Chloroisoquinolin-8-yl)boronic acid, are increasingly utilized in various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the manipulation and modification of proteins, and the development of therapeutics .
Separation Technologies
Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the separation and purification of glycosylated products .
Therapeutics
Boronic acids have potential pharmaceutical applications . They are used in the development of therapeutics, with their interactions with diols playing a crucial role .
Click Reactions
With the growing importance of click reactions, boronic acids are also applied to the synthesis of compounds containing the boronic acid moiety . This includes (1-Chloroisoquinolin-8-yl)boronic acid.
Material Science
In material science, boronic acids are important in crystal engineering , construction of polymers with reversible properties , building unique molecular architects , functionalization of nanostructures , and feed-back controlled drug delivery (glucose) .
Safety and Hazards
properties
IUPAC Name |
(1-chloroisoquinolin-8-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-9-8-6(4-5-12-9)2-1-3-7(8)10(13)14/h1-5,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDDLHUGUIDEHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN=C2Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloroisoquinolin-8-yl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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